molecular formula C15H19N3O3 B14854746 Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate

Cat. No.: B14854746
M. Wt: 289.33 g/mol
InChI Key: YKHWPXPGHZOIKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate: is an organic compound with the molecular formula C15H19N3O3 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyanopyridine Core: The cyanopyridine core can be synthesized through a reaction involving a pyridine derivative and a cyanating agent under controlled conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanopyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate: A closely related compound with a similar structure but different substitution pattern.

    Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another derivative of pyridine with different functional groups.

Uniqueness

Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-acetyl-6-cyanopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H19N3O3/c1-10(19)11-7-12(18-13(8-11)9-16)5-6-17-14(20)21-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,20)

InChI Key

YKHWPXPGHZOIKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C#N)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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